molecular formula C14H15ClO B591005 (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone CAS No. 131984-21-9

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone

Cat. No. B591005
CAS RN: 131984-21-9
M. Wt: 234.723
InChI Key: DHZKFHRKOKWCKA-UHFFFAOYSA-N
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Description

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone, also known as Clomiphene, is a synthetic nonsteroidal compound that is widely used in scientific research. Clomiphene is primarily used as a selective estrogen receptor modulator (SERM) and has been shown to have a wide range of applications in the field of medicine and biology.

Mechanism of Action

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone works by binding to estrogen receptors in the body and blocking the effects of estrogen. This results in an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn stimulates ovulation. (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has also been shown to have antiestrogenic effects in breast cancer cells by blocking the effects of estrogen on these cells.
Biochemical and Physiological Effects:
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has a number of biochemical and physiological effects in the body. It has been shown to increase FSH and LH levels, which in turn stimulate ovulation. (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has also been shown to have antiestrogenic effects in breast cancer cells, making it a potential treatment option for breast cancer. In addition, (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in lab experiments is its ability to selectively bind to estrogen receptors. This makes it a useful tool for studying the effects of estrogen on various biological processes. However, one limitation of using (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in lab experiments is its potential to have off-target effects. In addition, the use of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in lab experiments may not accurately reflect the effects of estrogen in vivo.

Future Directions

There are a number of future directions for the study of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone. One potential area of research is the development of new SERMs that have improved selectivity and efficacy. In addition, the use of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in the treatment of breast cancer is an area of ongoing research. Finally, the neuroprotective effects of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone in animal models of Parkinson's disease suggest that it may have potential as a treatment option for this condition.

Scientific Research Applications

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has been extensively studied for its scientific research applications. It is primarily used as a SERM and has been shown to have a wide range of applications in the field of medicine and biology. (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone is commonly used in the treatment of infertility in women and has been shown to be effective in inducing ovulation. In addition, (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has also been shown to have antiestrogenic effects in breast cancer cells, making it a potential treatment option for breast cancer.

properties

IUPAC Name

5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZKFHRKOKWCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697716
Record name 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131984-21-9, 164058-20-2
Record name 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-5[(4-chlorophenyl)methylene]-2,2-dimethylcyclopentanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100 ml of a 10% aqueous solution of sodium hydroxide were added to a mixture of 10 g of 2,2-dimethylcyclopentanone and 13.8 g of 4-chlorobenzaldehyde in 100 ml of ethanol at 0° C. After 30 minutes, a thick slurry was filtered off and the solid was washed and then dried. 12.5 g of 2,2-dimethyl-5-(4-chlorobenzylidene)-1-cyclopentanone with a melting point of 120° C. were obtained. This compound, dissolved in 50 ml of THF, was added to a solution formed in the following manner: 1.9 g of sodium hydroxide (80% dispersion in mineral oil) in 50 ml of anhydrous DMSO were heated to 80° C. until complete dissolution of the solid. The solution was then diluted with 100 ml of THF, then cooled to -10° C. A solution of 11.5 g of trimethylsulphonium iodide in 80 ml of dimethyl sulphoxide was added to the mixture in the course of ten minutes and the mixture was stirred for 15 minutes at -10° C. A solution of 11.8 g of 2,2 -dimethyl-4-chloro-5-(4-chlorobenzylidene)-1-cyclopentanone was then added in 100 ml of THF.
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10 g
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13.8 g
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100 mL
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Synthesis routes and methods II

Procedure details

2.4 g of sodium hydride (60% oily sodium hydride washed with anhydrous benzene) was added to 100 ml of anhydrous dimethylformamide under nitrogen atmosphere while stirring. 24 g of 2-(4-chlorobenzylidene)-5-methylcylopentanone (prepared in Example 3) was added to the mixture, followed by stirring at room temperature until generation of hydrogen was terminated. After the addition of 15 g of methyl iodide, the mixture was stirred for a further 2 hours at 60° C. The reaction mixture thus obtained was allowed to cool, poured into ice water, and extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate, followed by evaporation of the solvent under reduced pressure. The residue was solidified with the addition of a small amount of hexane to obtain the title compound.
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2.4 g
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100 mL
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2-(4-chlorobenzylidene)-5-methylcylopentanone
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24 g
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Synthesis routes and methods III

Procedure details

10% aqueous sodium hydroxide solution (100 ml) is added to a mixture of 2,2-dimethylcyclopentanone (10 g) and 4-chlorobenzaldehyde (13.8 g) in ethanol (100 ml) at 0° C. After 30 minutes, a thick slurry is filtered and the solid is washed and then dried. 2,2-Dimethyl-5-(4-chlorobenzylidene)-1-cyclopentanone (12.5 g), m.p. 120° C., is obtained. This compound, dissolved in THF (50 ml), is added to a solution formed in the following manner: sodium hydride (s0% dispersion in mineral oil) (1.9 g) in anhydrous DMSO (50 ml) is heated to 80° C. until the solid has dissolved completely. The solution is then diluted with THF (100 ml) and then cooled to -10° C. A solution of trimethylsulphonium iodide (11.5 g) in dimethyl sulphoxide (80 ml) is added to the mixture in the course of 10 minutes and the mixture is stirred for 15 minutes at -10° C. A solution of 2,2-dimethyl-4-chloro-5-(4-chlorobenzylidene)-1-cyclopentanone (11.8 g) in THF (100 ml) is then added.
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100 mL
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10 g
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13.8 g
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100 mL
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Synthesis routes and methods IV

Procedure details

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